1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione
Description
1-(2-Methylsulfanylphenyl)-2H-tetrazole-5-thione is a heterocyclic compound featuring a tetrazole ring substituted with a 2-methylsulfanylphenyl group
Properties
IUPAC Name |
1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c1-14-7-5-3-2-4-6(7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBBXLSTOAMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=S)N=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione typically involves the reaction of 2-methylsulfanylphenylhydrazine with carbon disulfide and sodium azide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylsulfanylphenyl)-2H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Methylsulfanylphenyl)-2H-tetrazole-5-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-methylsulfanylphenyl)-2H-tetrazole-5-thione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole ring and methylsulfanyl group. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds share the methylsulfanyl group but differ in their core structure.
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds have a similar phenyl substitution but differ in their heterocyclic ring.
Uniqueness: 1-(2-Methylsulfanylphenyl)-2H-tetrazole-5-thione is unique due to its combination of a tetrazole ring and a methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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